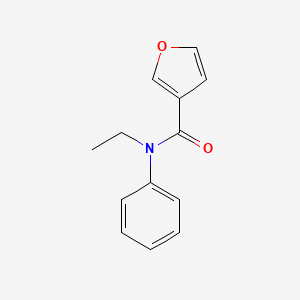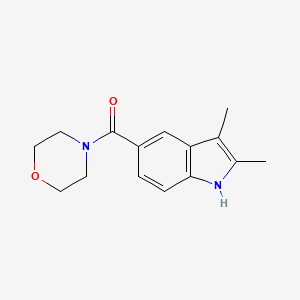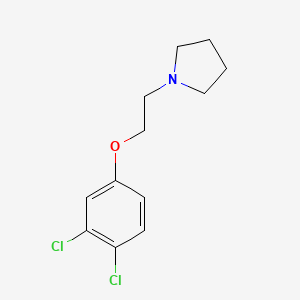
N-ethyl-N-phenylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-phenylfuran-3-carboxamide: is an organic compound belonging to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features an ethyl and phenyl group attached to the nitrogen atom of the carboxamide functional group, which is connected to the furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenylfuran-3-carboxamide typically involves the following steps:
Formation of Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the furan ring with an appropriate amine. For this compound, this involves the reaction of furan-3-carboxylic acid with N-ethyl-N-phenylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-phenylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) can be employed under acidic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-phenylfuran-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying furan chemistry.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-ethyl-N-phenylfuran-3-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carboxamide group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylfuran-3-carboxamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-ethylfuran-3-carboxamide:
Furan-3-carboxamide: Simplest form, without any substituents on the nitrogen atom.
Uniqueness
N-ethyl-N-phenylfuran-3-carboxamide is unique due to the presence of both ethyl and phenyl groups on the nitrogen atom, which can influence its chemical reactivity, biological activity, and potential applications. This dual substitution provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial purposes.
Eigenschaften
IUPAC Name |
N-ethyl-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZMXQWBEIWKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(2-Phenylphenoxy)ethyl]piperidine](/img/structure/B7601847.png)


![1-[2-(Aminomethyl)pyrrolidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B7601870.png)
![2-[4-(3-Fluoro-4-methoxybenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7601872.png)
![2-[4-[2-(2-Methoxyphenyl)acetyl]morpholin-3-yl]acetic acid](/img/structure/B7601881.png)
![2-[4-(1-Benzofuran-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601882.png)
![2-[4-(2-Phenoxypropanoyl)morpholin-3-yl]acetic acid](/img/structure/B7601889.png)
![2-[4-(4-Acetyl-1-methylpyrrole-2-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601895.png)
![2-[(4-Ethoxybutanoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7601913.png)
![2-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7601915.png)
![2-[4-(2-Phenylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B7601922.png)
![2-[4-[3-(Methoxymethyl)benzoyl]morpholin-3-yl]acetic acid](/img/structure/B7601931.png)
![3-[2-[[2-(Oxan-2-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7601942.png)
